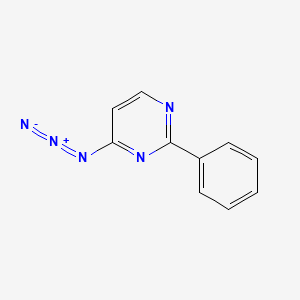

4-Azido-2-phenylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

88236-12-8 |

|---|---|

Molecular Formula |

C10H7N5 |

Molecular Weight |

197.2 g/mol |

IUPAC Name |

4-azido-2-phenylpyrimidine |

InChI |

InChI=1S/C10H7N5/c11-15-14-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H |

InChI Key |

INXDKASDFDYXJY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Azido 2 Phenylpyrimidine and Its Congeners

Strategies for Azido (B1232118) Group Incorporation into Pyrimidine (B1678525) Scaffolds

The introduction of the azido group onto a pyrimidine ring is a critical transformation, for which two principal strategies have been effectively employed: nucleophilic aromatic substitution and diazotization of hydrazine (B178648) precursors. A key consideration in the chemistry of azidopyrimidines is the dynamic equilibrium between the azide (B81097) form and its cyclic tetrazole tautomer, which can be influenced by substituents, solvent, and temperature. researchgate.netnih.govresearchgate.net

Nucleophilic Aromatic Substitution with Azide Sources

Nucleophilic aromatic substitution (SNAr) stands as the most direct and widely utilized method for the synthesis of 4-azidopyrimidines. This approach typically involves the displacement of a suitable leaving group, most commonly a halide, from the C-4 position of the pyrimidine ring by an azide anion.

The precursor, 4-chloro-2-phenylpyrimidine, is reacted with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The reaction conditions are generally mild, often proceeding at temperatures ranging from ambient to moderately elevated (e.g., 70-80 °C). For instance, the treatment of 2-trichloromethyl-4-chloro-5-phenylpyrimidines with sodium azide in DMF has been reported to yield the corresponding 4-azido derivatives. researchgate.net Similarly, various 4-azidopyrimidines have been prepared from their chloro counterparts using sodium azide. rsc.org

It is crucial to note that 2-azido-4-chloro-6-phenylpyrimidine exists predominantly in the azide form, with only a minor contribution from the tetrazole tautomer in DMSO-d₆ solution (94:6 ratio of azide to tetrazole). researchgate.net This observation is significant for subsequent reactions where the azide functionality is intended to participate.

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Chloro-2-phenylpyrimidine | NaN₃ | DMF | RT | - | 4-Azido-2-phenylpyrimidine | - | researchgate.net |

| 2-Anilino-4-chloro-6-phenylpyrimidine-5-carbonitrile | NaN₃ | DMSO | 70-80 | 5 | 2-Anilino-4-azido-6-phenylpyrimidine-5-carbonitrile | - | |

| 2,4-Dichloropyrido[3,2-d]pyrimidine | NaN₃ | Acetone/H₂O | 60 | - | 2,4-Diazidopyrido[3,2-d]pyrimidine | Excellent | nih.gov |

| Pentafluoropyridine | NaN₃ | Acetonitrile (B52724) | - | - | 4-Azido-2,3,5,6-tetrafluoropyridine (B1197644) | - | rsc.org |

Diazotization of Hydrazine Derivatives

An alternative route to azidopyrimidines involves the diazotization of a corresponding hydrazino precursor. This classical transformation entails the reaction of a hydrazinopyrimidine with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a mineral acid, followed by treatment with an azide source. grafiati.com

Synthesis of Substituted this compound Derivatives

The synthesis of a diverse library of this compound analogs relies on the ability to introduce various substituents at different positions of the pyrimidine core. This can be achieved either by modifying a pre-formed pyrimidine ring or by constructing the substituted pyrimidine ring from acyclic precursors.

Introduction of Phenyl and Other Substituents at Pyrimidine Ring Positions

The phenyl group at the C-2 position is a defining feature of the target compound. Its introduction, along with other substituents, is often accomplished during the construction of the pyrimidine ring. However, post-functionalization of a pre-existing pyrimidine is also a common strategy.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing aryl and heteroaryl substituents. For instance, substituted phenylboronic acids can be coupled with halopyrimidines to generate phenyl-substituted pyrimidine cores. nih.gov

Furthermore, the synthesis of 6-aryloxy-4-chloro-2-phenylpyrimidines has been reported, demonstrating the introduction of substituents at the C-6 position. acs.org The synthesis of 2,4,6-trisubstituted pyrimidines is a well-established field, providing a plethora of precursors for subsequent azidation at the C-4 position. nih.gov

Multi-Component Reactions for Pyrimidine Ring Assembly Precursors

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like pyrimidines from simple starting materials in a single step. sci-hub.se These reactions are particularly useful for creating diverse libraries of substituted pyrimidines that can then be converted to their 4-azido derivatives.

One common MCR approach involves the condensation of an amidine (such as benzamidine (B55565) to introduce the 2-phenyl group) with a β-dicarbonyl compound or its equivalent. rsc.orgthieme-connect.com For example, a three-component reaction of an enaminone, 3-bromobenzimidamide hydrochloride, and various coupling partners (alkynes, alkenes, or arylboronic acids) can produce a range of 2,4-disubstituted pyrimidines. thieme-connect.com Another strategy involves the reaction of acetophenones, benzaldehydes, and a nitrogen source like hexamethyldisilazane (B44280) (HMDS) under microwave irradiation to yield 2,4,6-triarylpyrimidines. rsc.org

| Reaction Type | Starting Materials | Product Type | Reference |

| Three-component | Enaminone, 3-Bromobenzimidamide, Alkyne/Alkene/Arylboronic acid | 2,4-Disubstituted Pyrimidines | thieme-connect.com |

| Three-component | Acetophenone, Benzaldehyde, HMDS | 2,4,6-Triarylpyrimidines | rsc.org |

| Four-component | Ammonium Iodide, Aldehyde, Ketone, Amidine | 9H-Pyrimido[4,5-b]indoles | mdpi.com |

| Cyclotrimerization | Phenacyl Azides | 2,4,6-Trisubstituted Pyrimidines | beilstein-journals.org |

Chemo- and Regioselective Synthetic Approaches for this compound Systems

Achieving chemo- and regioselectivity is paramount when dealing with multifunctional pyrimidine rings, especially during the introduction of the azido group and other substituents.

In the case of dihalopyrimidines, such as 2,4-dichloropyrimidines, nucleophilic substitution generally occurs preferentially at the C-4 position. This inherent reactivity allows for the selective introduction of the azido group at C-4 while leaving the C-2 position available for other modifications or already bearing the desired phenyl group. nih.gov The higher reactivity of the C-4 position is attributed to the greater electron deficiency at this carbon atom.

The regioselectivity of MCRs can often be controlled by the reaction conditions, such as the choice of catalyst and solvent. nih.gov For instance, in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, which are related to azidopyrimidines through the azide-tetrazole equilibrium, the use of specific catalysts can lead to the formation of a single regioisomer. nih.gov The synthesis of 6-aryl-2-azido-4-(trifluoromethyl)pyrimidines has been achieved with high regioselectivity through a [3 + 3] cyclocondensation reaction. researchgate.net

The synthesis of 2-azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde via the Vilsmeier-Haack reaction demonstrates the functionalization of the C-5 position in a pre-formed 2-phenylpyrimidine (B3000279) system, highlighting the potential for regioselective introduction of substituents at various positions. researchgate.net

Controlled Functionalization of Polyhalogenated Pyrimidines

The most common precursors for the synthesis of this compound are polyhalogenated pyrimidines, particularly 2,4-dichloropyrimidine (B19661) or 4-chloro-2-phenylpyrimidine. The controlled functionalization hinges on the differential reactivity of the halogen atoms on the pyrimidine ring. The carbon atoms at positions 2, 4, and 6 of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr).

The general strategy involves the selective replacement of a chlorine atom at the C-4 position with an azide group using an azide salt, most commonly sodium azide (NaN₃). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). researchgate.netresearchgate.net The presence of an electron-withdrawing substituent at C-5 can further activate the C-4 position for substitution. researchgate.net For instance, the reaction of 2,4-dichloropyrimidines with sodium azide often shows excellent selectivity for substitution at the C-4 position. researchgate.net

Research has demonstrated the synthesis of various azidopyrimidines from their chlorinated precursors. For example, 2-trichloromethyl-4-chloro-5-phenylpyrimidines can be converted to their corresponding 4-azido derivatives by treatment with sodium azide in DMF. researchgate.net Similarly, the synthesis of 2-azido-4-chloro-6-phenylpyrimidine has been reported, showcasing the azide-tetrazole equilibrium that is characteristic of such compounds. researchgate.netresearchgate.net In this equilibrium, the azido form exists in a dynamic balance with its cyclic tetrazole tautomer. researchgate.net The position of this equilibrium can be influenced by factors such as the solvent and the electronic nature of other substituents on the pyrimidine ring. researchgate.net

The synthesis of 4-azido-3-chloro-2,5,6-trifluoro-pyridine from 3-chloro-2,4,5,6-tetrafluoro-pyridine using sodium azide in acetonitrile further illustrates the principle of selectively replacing a halogen at the 4-position, a concept applicable to pyrimidine systems. rsc.org

Table 1: Synthesis of Azidopyrimidine Congeners from Halogenated Precursors

| Precursor | Reagent | Product | Solvent | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Sodium Azide | 4-Azido-2-chloropyrimidine | Not Specified | researchgate.net |

| 2-Trichloromethyl-4-chloro-5-phenylpyrimidine | Sodium Azide | 2-Trichloromethyl-4-azido-5-phenylpyrimidine | DMF | researchgate.net |

| 2,4-Dichloro-6-phenylpyrimidine-5-carbaldehyde | Sodium Azide | 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde | Not Specified | researchgate.netresearchgate.net |

| Pentafluoropyridine | Sodium Azide | 4-Azido-2,3,5,6-tetrafluoropyridine | Acetonitrile | rsc.org |

Stereochemical Considerations in Derivative Synthesis

While this compound itself is an achiral molecule, the synthesis of its derivatives can introduce stereogenic centers, necessitating stereochemical control. Stereochemical considerations become paramount when chiral substituents are introduced to the pyrimidine ring or when the azide functionality partakes in reactions that generate new chiral centers.

The synthesis of 2,4-disubstituted pyrimidine derivatives often involves the introduction of complex, chiral side chains. nih.gov For example, nucleophilic substitution at the C-2 or C-4 position with a chiral amine or alcohol would result in a chiral derivative. The stereochemistry of these reactions can be influenced by the nature of the substrate, the nucleophile, and the reaction conditions. The synthesis of pyrimidine isodideoxynucleosides with a defined (S,S)-stereochemistry serves as a case in point where stereocontrol is crucial. acs.org

Furthermore, the azide group itself is a versatile functional group that can undergo various transformations, most notably 1,3-dipolar cycloaddition reactions with alkynes or alkenes to form triazoles or triazolines, respectively. If a chiral, non-racemic alkene is used in such a cycloaddition, the reaction can lead to the formation of diastereomeric products. The stereochemical outcome of these cycloadditions can sometimes be controlled by using chiral catalysts or auxiliaries.

Molecular modeling studies on related 2,4-disubstituted pyrimidines have shown that the orientation of substituents, which is dictated by their stereochemistry, plays a critical role in their biological interactions. nih.gov For instance, the C-2 substituent of certain pyrimidine derivatives was found to orient itself specifically within the active site of enzymes, highlighting the importance of stereochemical properties for molecular recognition. nih.gov Therefore, in the design and synthesis of derivatives of this compound for specific applications, controlling the stereochemistry at any introduced chiral centers is a key consideration.

Chemical Reactivity and Mechanistic Transformations of 4 Azido 2 Phenylpyrimidine

Azide-Tetrazole Tautomerism in 4-Azido-2-phenylpyrimidine Derivatives

The phenomenon of azide-tetrazole tautomerism, a form of valence tautomerism, is a crucial aspect of the chemistry of this compound. This reversible intramolecular cyclization involves the lone pair of electrons on a nitrogen atom of the pyrimidine (B1678525) ring and the terminal nitrogen of the azide (B81097) group. This equilibrium results in the formation of the fused tetrazolo[1,5-c]pyrimidine ring system.

Dynamic Equilibrium Analysis in Solution and Solid State

The tautomeric equilibrium between the open-chain azide form and the closed-ring tetrazole form of azidopyrimidines has been observed in both solution and the solid state. Spectroscopic methods, particularly NMR and IR, are instrumental in analyzing this dynamic process. In the solid state, X-ray crystallography has shown that for some substituted 2-azidopyrimidines, the azide form is predominant. However, upon dissolution, an equilibrium is established that includes the tetrazole tautomer. The position of this equilibrium is sensitive to the physical state of the compound.

Elucidation of Tautomeric Forms and Proportions

Influence of Solvent and Substituents on Tautomeric Balance

The balance between the azide and tetrazole tautomers is significantly influenced by the polarity of the solvent and the electronic nature of the substituents on the pyrimidine ring.

Solvent Effects: Generally, polar solvents tend to favor the more polar tetrazole form, while nonpolar solvents favor the less polar azide form. This is attributed to the greater stabilization of the more polar tautomer by polar solvent molecules. For example, in the case of some tetrazolo[1,5-a]pyrimidines, a shift from a less polar solvent like chloroform (B151607) (CDCl₃) to a more polar one like dimethyl sulfoxide (B87167) (DMSO-d₆) leads to a significant increase in the proportion of the tetrazole tautomer.

Substituent Effects: The electronic properties of substituents on the pyrimidine ring also play a critical role. Electron-donating groups tend to stabilize the tetrazole form, shifting the equilibrium towards the cyclic tautomer. Conversely, electron-withdrawing groups generally favor the azide form. This is because electron-donating groups increase the electron density on the pyrimidine ring, which facilitates the intramolecular cyclization to the tetrazole.

The following interactive table summarizes the influence of solvents on the tautomeric equilibrium of a related 2-azidopyrimidine system, illustrating the general trend applicable to this compound.

| Solvent | Dielectric Constant (ε) | % Azide Form | % Tetrazole Form |

| Chloroform (CDCl₃) | 4.8 | High | Low |

| Acetone-d₆ | 20.7 | Moderate | Moderate |

| DMSO-d₆ | 46.7 | Low | High |

Note: The data presented is illustrative and based on general observations for azidopyrimidine systems.

Kinetic and Thermodynamic Parameters of Tautomeric Interconversion

The interconversion between the azide and tetrazole forms is a dynamic process characterized by specific kinetic and thermodynamic parameters. Studies on 2,6-disubstituted 4-azidopyrimidines using dynamic NMR techniques such as EXSY (Exchange Spectroscopy) have allowed for the determination of these parameters.

The activation energy (Ea) for the azide-to-tetrazole conversion provides insight into the kinetic barrier of the reaction, while the enthalpy (ΔH) and entropy (ΔS) of the equilibrium offer a view of the thermodynamic stability of the tautomers. For a series of 2,6-disubstituted 4-azidopyrimidines, the following ranges for thermodynamic and kinetic parameters have been reported:

| Parameter | Value Range |

| ΔH (kJ mol⁻¹) | 15–28 |

| ΔS (J mol⁻¹ K⁻¹) | 47–65 |

| Ea (kJ mol⁻¹) | 93–117 |

These values indicate a moderately high kinetic barrier for the interconversion and that the equilibrium is influenced by both enthalpic and entropic factors. The presence of a phenyl group, as in this compound, is expected to influence these parameters, with studies on related systems suggesting that phenyl substituents can accelerate tautomeric transformations.

Cycloaddition Reactions (Click Chemistry) with this compound

The azide functional group in this compound is a versatile handle for participating in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and regioselective synthesis of 1,2,3-triazole-containing compounds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The CuAAC reaction involves the coupling of an azide with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. This reaction is highly valued for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.

In the context of this compound, the azide tautomer can react with various terminal alkynes to generate novel 2,4-disubstituted pyrimidines linked to a 1,2,3-triazole ring. Even though the compound may exist predominantly in the tetrazole form in certain solvents, the dynamic equilibrium ensures a sufficient concentration of the reactive azide form to participate in the CuAAC reaction.

A representative CuAAC reaction involving this compound can be depicted as follows:

This compound + R-C≡CH --(Cu(I) catalyst)--> 4-(4-R-1H-1,2,3-triazol-1-yl)-2-phenylpyrimidine

Where 'R' can be a wide range of substituents. This reaction provides a powerful synthetic route to elaborate the 4-position of the 2-phenylpyrimidine (B3000279) scaffold, introducing diverse functionalities and building complex molecular architectures. These triazole-linked pyrimidines are of interest in medicinal chemistry and materials science due to the desirable properties of both the pyrimidine and triazole rings.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclic Alkynes

The azide group of this compound is a 1,3-dipole that can readily participate in cycloaddition reactions. One of the most significant of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. This reaction occurs between an azide and a strained cyclic alkyne, such as a cyclooctyne, to form a stable triazole adduct without the need for a cytotoxic copper catalyst. magtech.com.cn The driving force for this catalyst-free reaction is the release of ring strain in the cycloalkyne as it transitions from a bent, high-energy state to the more stable, planar triazole ring. magtech.com.cn

The reactivity of this compound in SPAAC is dictated by the structure of the cyclic alkyne partner. Various generations of cyclooctynes have been developed to enhance reaction kinetics. researchgate.net Key factors influencing the reaction rate include the degree of ring strain and the electronic properties of the alkyne. researchgate.net For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the alkyne (e.g., in difluorinated cyclooctyne, DIFO) lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition. goldchemistry.com Similarly, fusing aromatic rings to the cyclooctyne scaffold, as in dibenzocyclooctynes (DBCO), increases ring strain and enhances reactivity. researchgate.netnih.gov

The choice of cyclic alkyne allows for the tuning of reaction rates to suit specific applications. While highly reactive alkynes like difluorobenzocyclooctyne (DIFBO) offer rapid conjugation, more stable variants like bicyclononynes (BCN) provide a balance of good reactivity and smaller size. magtech.com.cnenamine.net The reaction proceeds via a concerted, aromatic transition state, converting the π-bonds of the azide and alkyne into new σ-bonds to form the heterocyclic triazole ring. thieme-connect.de

| Cyclic Alkyne | Abbreviation | Key Structural Feature | Relative Reactivity |

|---|---|---|---|

| Cyclooctyne | OCT | Parent eight-membered ring | Baseline |

| Bicyclononyne | BCN | Fused bicyclic system | Moderate |

| Dibenzocyclooctynol | DIBO | Fused benzene rings, hydroxyl group | High nih.gov |

| Dibenzoazacyclooctyne | DBCO | Fused benzene rings | Very High enamine.net |

| Difluorinated Cyclooctyne | DIFO | Propargylic fluorine atoms | Very High goldchemistry.com |

Intramolecular Cycloaddition Reactions Leading to Macrocyclic Systems

By incorporating both the azide and an alkyne functionality into a single precursor molecule derived from the this compound scaffold, intramolecular cycloaddition can be employed to synthesize novel macrocyclic systems. This strategy is a powerful tool for creating complex, ring-fused heterocyclic structures. rsc.org The reaction can proceed either through thermal induction or, more commonly, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the alkyne is typically a terminal one. nih.govbeilstein-journals.org

A critical challenge in macrocyclization is managing the competition between the desired intramolecular reaction and intermolecular polymerization. nih.gov To favor the formation of the monomeric macrocycle, reactions are typically conducted under high-dilution conditions, as dictated by the Ruggli-Ziegler dilution principle. nih.gov This statistically reduces the probability of reactive ends of different molecules encountering one another.

The efficiency of cyclization is also highly dependent on the length and flexibility of the linker connecting the azidopyrimidine core and the alkyne terminus. Preorganization of the precursor molecule, where the reactive ends are conformationally predisposed to be in proximity, can significantly enhance the yield of the macrocyclic product. beilstein-journals.org This approach has been successfully applied to pyrimidine nucleoside derivatives to create 16-membered macrocycles in high yields. nih.govbeilstein-journals.org In such systems, an octadiynyl side chain on the pyrimidine base and a 5'-azido group on the sugar moiety undergo an efficient intramolecular "click" reaction to form the macrocycle. nih.gov

Thermal Decomposition Pathways of this compound Analogues

Like most organic azides, this compound analogues are thermally labile. mdpi.com Upon heating, they undergo decomposition, with the primary and rate-determining step being the extrusion of a molecule of dinitrogen (N₂). nih.govresearchgate.net This process is a unimolecular elimination reaction that results in the formation of a highly reactive electron-deficient intermediate. The thermal decomposition of aryl azides is a well-established method for generating these intermediates for subsequent chemical transformations.

The decomposition temperature for heteroaromatic azides generally falls between 80 and 200 °C. Studies on analogous azidopyridine systems show that the initial step is the cleavage of the Nα–Nβ bond, leading to the release of stable N₂ gas and the formation of a nitrene intermediate. researchgate.net This nitrogen extrusion is a characteristic reaction of the azido (B1232118) functional group. nih.gov

The thermal extrusion of N₂ from an azidopyrimidine results in the formation of a 2-phenylpyrimidin-4-ylnitrene intermediate. Nitrenes are highly reactive species containing a monovalent nitrogen atom with a sextet of electrons, making them potent electrophiles. amazonaws.com Depending on the reaction conditions, the nitrene can exist in either a singlet state (with spin-paired electrons) or a triplet ground state (a diradical). amazonaws.com

Once formed, the pyrimidinylnitrene can undergo several transformations. If a suitable reaction partner is available, it can engage in intermolecular reactions, such as C-H bond insertion or cycloaddition. In the absence of other reagents, it may dimerize to form an azo compound. However, one of the most significant pathways for aryl and heteroaryl nitrenes is intramolecular rearrangement. nih.gov

A characteristic reaction of heteroaromatic nitrenes, such as the one derived from this compound, is intramolecular rearrangement leading to ring expansion. acs.orgresearchgate.net This process is well-documented for analogous systems like 2-pyridylnitrene. The pyrimidinylnitrene can undergo a rapid isomerization by incorporating the exocyclic nitrene nitrogen into the aromatic ring system.

This rearrangement typically proceeds through a seven-membered ring cumulene or carbodiimide intermediate. acs.orgresearchgate.net For a pyrimidinylnitrene, this would involve the formation of a highly strained diazacycloheptatetraene species. This ring-expanded intermediate is often unstable and can undergo further reactions. For example, it might rearrange to form more stable products or be trapped by nucleophiles present in the reaction medium. This ring expansion-ring contraction dichotomy is a known feature in the chemistry of heteroaromatic nitrenes. acs.org In some cases, these rearrangements can lead to the formation of different heterocyclic systems, such as cyanopyrroles, through complex reaction cascades. researchgate.net

Photochemical Reactivity and Photoextrusion in Azidopyrimidine Systems

In addition to thermal decomposition, this compound can be decomposed by photolysis. Irradiation with UV light provides an alternative pathway for the extrusion of N₂ and the generation of the corresponding 2-phenylpyrimidin-4-ylnitrene intermediate. mdpi.com Photochemical decomposition offers a milder alternative to thermolysis for initiating nitrene-based reactions. researchgate.net

The photolysis of aryl azides typically proceeds via the singlet excited state of the azide, which then expels nitrogen to form the singlet nitrene. While intersystem crossing to the triplet nitrene can occur, photochemical generation often provides a different distribution of singlet and triplet states compared to thermolysis. amazonaws.com The highly reactive nitrene intermediate generated upon photoextrusion can then undergo the same array of subsequent transformations as the thermally generated species, including intramolecular C-H insertion, dimerization, or ring expansion. nih.govresearchgate.net Studies on related 2-aryl-1,2,3-triazolopyrimidines have shown that UV irradiation can induce homolytic cleavage and subsequent structural transformations. rsc.org This highlights the potential for complex photochemical rearrangements in azidopyrimidine systems following the initial photoextrusion of nitrogen.

Photoinduced Nitrogen Loss and Reactive Intermediate Generation

Upon ultraviolet (UV) irradiation, this compound is expected to undergo efficient loss of a dinitrogen molecule (N₂). This process leads to the formation of a highly reactive electron-deficient species known as a nitrene, specifically (2-phenylpyrimidin-4-yl)nitrene. The generation of this nitrene is the primary photochemical event that initiates a cascade of possible subsequent reactions.

The nitrene intermediate can exist in two spin states: a singlet state and a triplet state. The singlet nitrene is a closed-shell species with a vacant p-orbital and a lone pair of electrons in an sp² hybrid orbital, making it both electrophilic and nucleophilic. The triplet nitrene, on the other hand, is a diradical and is generally more stable. The ratio of singlet to triplet nitrene formed can be influenced by factors such as the irradiation wavelength and the surrounding medium. The distinct reactivity of these two states dictates the final product distribution.

Photochemical Transformations Leading to Novel Heterocyclic Architectures

The highly reactive nitrene intermediate generated from the photolysis of this compound can undergo a variety of intramolecular reactions, leading to the formation of novel and complex heterocyclic structures. The specific reaction pathway is often dependent on the reaction conditions and the presence of other functional groups.

One of the common fates of aryl and heteroaryl nitrenes is intramolecular cyclization through C-H insertion. In the case of (2-phenylpyrimidin-4-yl)nitrene, the nitrene nitrogen can attack a C-H bond on the adjacent phenyl ring, leading to the formation of a new five-membered ring. This process, after tautomerization, would result in the formation of a fused heterocyclic system, such as a pyrido[2,3-d]pyrimidine derivative.

Furthermore, if the photolysis is carried out in the presence of a nucleophilic solvent or trapping agent, intermolecular reactions can occur. For instance, the electrophilic singlet nitrene can react with amines, alcohols, or thiols to form the corresponding addition products. These photochemical transformations provide a powerful synthetic tool for accessing a variety of unique and potentially biologically active heterocyclic compounds that would be difficult to synthesize through traditional thermal methods. The ability to generate the highly reactive nitrene intermediate in situ under mild, photochemical conditions allows for the exploration of novel chemical space.

Nucleophilic Substitution Reactions of this compound

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic attack. The azido group at the C4-position can act as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. These reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups onto the heterocyclic core.

Reactions with Amines and Other Nucleophiles on the Pyrimidine Core

This compound readily reacts with a variety of nucleophiles, particularly primary and secondary amines, to yield the corresponding 4-substituted-2-phenylpyrimidines. The reaction typically proceeds by the attack of the nucleophile at the C4-position of the pyrimidine ring, followed by the displacement of the azide group as a nitrogen molecule and an azide anion.

This reactivity is not limited to amines; other nucleophiles such as alkoxides, thiolates, and carbanions can also displace the azido group, providing access to a diverse range of 4-substituted 2-phenylpyrimidine derivatives. The general reaction scheme for the nucleophilic substitution with amines is presented below:

The conditions for these reactions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent such as ethanol, acetonitrile (B52724), or dimethylformamide (DMF). The yields of these substitution reactions are generally good to excellent, making this a reliable method for the synthesis of a library of 4-amino-2-phenylpyrimidine derivatives.

Below is a table summarizing representative nucleophilic substitution reactions on this compound with various amines.

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |

| Aniline | 4-Anilino-2-phenylpyrimidine | Ethanol, reflux | High |

| Morpholine | 4-Morpholino-2-phenylpyrimidine | Acetonitrile, room temp. | >90 |

| Piperidine | 4-Piperidino-2-phenylpyrimidine | DMF, 50 °C | High |

| Benzylamine | 4-(Benzylamino)-2-phenylpyrimidine | Ethanol, reflux | Good |

Regioselectivity and Chemoselectivity in Substitution Processes

In nucleophilic aromatic substitution reactions on pyrimidine rings, the position of attack is a critical factor. For this compound, the primary site of nucleophilic attack is the C4-position. This regioselectivity can be rationalized by considering the electronic properties of the pyrimidine ring. The nitrogen atoms in the ring are electron-withdrawing, leading to a significant polarization of the C-N bonds and rendering the carbon atoms electrophilic. The C4 and C6 positions are generally the most electron-deficient and thus the most susceptible to nucleophilic attack. In this specific molecule, the presence of the azido group at C4 makes it the preferred site for substitution.

The phenyl group at the C2-position also influences the reactivity of the ring. While it is generally considered to be electron-withdrawing via an inductive effect, it can also participate in resonance stabilization of the Meisenheimer intermediate formed during the nucleophilic attack. Computational studies on related systems, such as 2,4-dichloropyrimidines, have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C4-carbon, further supporting the preferential attack at this position. nih.govresearchgate.net

Chemoselectivity becomes a consideration when the nucleophile possesses multiple reactive sites. However, for simple amines and other common nucleophiles, the reaction with this compound is highly chemoselective, with the nucleophile exclusively attacking the pyrimidine ring and displacing the azido group.

Rearrangement Reactions of this compound Scaffolds

In addition to direct substitution and photochemical transformations, azido-substituted heterocyclic systems can undergo intriguing rearrangement reactions. One of the most notable rearrangements in nitrogen-containing heterocycles is the Dimroth rearrangement.

Investigation of Dimroth Rearrangement Pathways

The Dimroth rearrangement is a thermal or acid/base-catalyzed isomerization that involves the transposition of endocyclic and exocyclic heteroatoms within a heterocyclic ring. nih.govwikipedia.org While the classical Dimroth rearrangement is observed in 1,2,3-triazoles and certain iminopyrimidines, a similar transformation can be envisaged for systems derived from this compound. nih.govwikipedia.org

It is important to note that azido-substituted heterocycles can exist in equilibrium with their fused tetrazole tautomers. In the case of this compound, it can be in equilibrium with 5-phenyltetrazolo[1,5-c]pyrimidine. This azide-tetrazole tautomerism is a well-documented phenomenon in heterocyclic chemistry. researchgate.net

The tetrazolo[1,5-c]pyrimidine tautomer is a key intermediate for a potential Dimroth-type rearrangement. Under certain conditions, such as heating or in the presence of acid or base, the pyrimidine ring of the tetrazole tautomer can open, followed by rotation and re-closure to form a thermodynamically more stable isomeric fused system. nih.govbeilstein-journals.orgbenthamscience.com For instance, the tetrazolo[1,5-c]pyrimidine could potentially rearrange to a more stable nih.govbeilstein-journals.orgbenthamscience.comtriazolo[1,5-a]pyrimidine derivative.

The proposed general mechanism for a Dimroth rearrangement of a tetrazolopyrimidine involves the following steps:

Ring Opening: The pyrimidine ring of the tetrazolo[1,5-c]pyrimidine undergoes cleavage, often initiated by protonation or nucleophilic attack.

Intermediate Formation: An open-chain intermediate is formed.

Rotation and Re-cyclization: The open-chain intermediate undergoes conformational changes, allowing for re-cyclization in a different orientation.

Formation of the Rearranged Product: A new, more stable fused heterocyclic system is formed.

While specific experimental studies on the Dimroth rearrangement of this compound are not extensively reported in the literature, the general principles of this rearrangement in related pyrimidine and triazole systems suggest that this is a plausible reaction pathway under appropriate conditions. nih.govbeilstein-journals.orgbenthamscience.com Further investigation into the thermal and acid/base-catalyzed reactivity of this compound and its tetrazole tautomer would be necessary to fully elucidate the potential for and mechanism of such a rearrangement.

Other Intramolecular Rearrangements

Beyond the more common azide-tetrazole tautomerism, this compound can undergo a variety of intramolecular rearrangements, particularly under thermal or photochemical conditions. These transformations are primarily driven by the high reactivity of the azide functional group, which can lose dinitrogen to form a highly reactive nitrene intermediate. The subsequent reactions of this nitrene largely dictate the nature of the rearranged products, which can include ring expansion, ring contraction, and intramolecular cyclization.

A significant intramolecular rearrangement of azidopyrimidines involves the formation of fused heterocyclic systems through nitrene insertion. For instance, derivatives of this compound have been shown to undergo intramolecular C-H insertion of the generated nitrene onto an adjacent phenyl ring, leading to the formation of pyrimido[4,5-b]indoles. This reaction provides a direct route to complex, fused heterocyclic scaffolds that are of interest in medicinal chemistry.

While direct evidence for ring expansion and contraction of the parent this compound is not extensively documented, these rearrangements are well-established for related azido-N-heterocycles. For example, the photolysis of azidopyridines can lead to ring expansion to form diazepines. nih.gov This process is believed to occur via a nitrene intermediate that initiates a skeletal rearrangement of the pyridine ring. Similarly, ring contraction of pyrimidine systems to form pyrroles has also been reported under various conditions, such as with zinc in aqueous acetic acid. rsc.org These precedents suggest that this compound could potentially undergo analogous transformations, although specific studies on the parent compound are limited.

The nature of the solvent and the presence of substituents on the pyrimidine or phenyl ring can significantly influence the course of these intramolecular rearrangements. Electron-donating or -withdrawing groups can alter the reactivity of the nitrene intermediate and the stability of the transition states leading to different products.

Below are examples of intramolecular rearrangements observed for derivatives of this compound.

Intramolecular Cyclization via Nitrene Insertion

The thermal or photochemical decomposition of 4-azidopyrimidines bearing a proximate aryl group can lead to the formation of a new five-membered ring through C-H insertion of the intermediate nitrene. This reaction is a powerful method for the synthesis of fused indole derivatives.

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| 4-Azido-5-phenyl-2-(trichloromethyl)pyrimidine | Reflux in toluene | 2-(Trichloromethyl)-9H-pyrimido[4,5-b]indole | Moderate |

| 4-Azido-5-(p-tolyl)-2-phenylpyrimidine | Photolysis (254 nm) in acetonitrile | 5-Methyl-2-phenyl-9H-pyrimido[4,5-b]indole | Not Reported |

Postulated Ring Expansion and Contraction

Based on the reactivity of analogous azido-N-heterocycles, the following rearrangements for this compound can be postulated, although they await specific experimental verification for the parent compound.

| Proposed Rearrangement | Potential Product | Analogous Reaction Reference |

|---|---|---|

| Ring Expansion | Phenyl-substituted 1,3-diazepine | Photolysis of azidopyridines yielding diazepines nih.gov |

| Ring Contraction | Phenyl-substituted cyanopyrrole | Rearrangement of azidopyridines to cyanopyrroles nih.gov |

Spectroscopic and Advanced Analytical Techniques in the Characterization of 4 Azido 2 Phenylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 4-azido-2-phenylpyrimidine in solution. A key feature of this and related azido-azine compounds is the existence of a dynamic equilibrium between the azide (B81097) form and a fused tetrazole tautomer, in this case, 5-phenyltetrazolo[1,5-c]pyrimidine. NMR techniques are uniquely suited to study this azide-tetrazole tautomerism.

The position of the azide-tetrazole equilibrium is highly sensitive to factors such as solvent polarity, temperature, and the electronic effects of substituents. mdpi.com Multi-nuclear NMR, including ¹H, ¹³C, and ¹⁵N nuclei, provides detailed insights into which tautomer predominates under specific conditions.

In polar solvents like DMSO, the equilibrium for many azidopyrimidines tends to favor the more polar tetrazole form, while in less polar solvents like chloroform (B151607) (CDCl₃), the azide form is often more dominant. mdpi.com The chemical shifts of the pyrimidine (B1678525) ring protons and carbons are distinctly different for each tautomer, allowing for their unambiguous assignment. For the tetrazole tautomer, the fusion of the five-membered ring significantly alters the electronic environment of the original pyrimidine system.

¹⁵N NMR spectroscopy offers an even more direct method for studying this equilibrium. The nitrogen atoms of the azide group have characteristic chemical shifts that are vastly different from those within a tetrazole ring. mdpi.com By using ¹⁵N-labeled compounds, researchers can directly observe and quantify the populations of the azide and tetrazole tautomers and unambiguously determine the fusion type of the tetrazole ring through the measurement of ¹⁵N-¹⁵N coupling constants. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenylpyrimidine Scaffolds (Illustrative Data) Note: This table provides typical chemical shift ranges for related phenylpyrimidine compounds to illustrate the expected values, as specific data for this compound is not available.

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Pyrimidine H-5/H-6 | 7.0 - 9.3 | Highly dependent on substitution and tautomeric form. |

| Phenyl protons | 7.3 - 8.3 | Typical aromatic region, pattern depends on substitution. | |

| ¹³C | Pyrimidine C-2 | ~164 | Carbon attached to the phenyl group. |

| Pyrimidine C-4 | 155 - 165 | Position of the azide group; shift is sensitive to tautomerism. | |

| Pyrimidine C-5/C-6 | 115 - 160 | Shifts vary significantly between the azide and tetrazole forms. | |

| Phenyl carbons | 125 - 140 | Typical aromatic region. |

Data compiled from analogous compounds reported in scientific literature. rsc.orgresearchgate.net

The interconversion between the this compound and 5-phenyltetrazolo[1,5-c]pyrimidine tautomers is often rapid on the NMR timescale, leading to broadened signals at room temperature. Dynamic NMR (DNMR) techniques, such as variable temperature NMR studies and two-dimensional Exchange Spectroscopy (EXSY), are employed to study the kinetics of this process.

By recording NMR spectra at different temperatures, the rate of interconversion can be manipulated. At low temperatures, the exchange may be slow enough to observe sharp, distinct signals for both tautomers. As the temperature is increased, the signals broaden, coalesce, and eventually sharpen into a time-averaged spectrum. Analysis of the line shapes at different temperatures allows for the calculation of the kinetic and thermodynamic parameters of the equilibrium, including the activation energy (Ea), enthalpy (ΔH), and entropy (ΔS) of the tautomerization. mdpi.com

2D EXSY is a powerful non-invasive technique to study chemical exchange. If the two tautomers are in equilibrium, the EXSY spectrum will show cross-peaks connecting the signals of the exchanging nuclei between the two forms. The intensity of these cross-peaks is proportional to the rate of exchange, allowing for a quantitative determination of the rate constants for the forward and reverse reactions of the tautomerization.

Infrared (IR) Spectroscopy for Azide and Tetrazole Moiety Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule and is particularly effective for distinguishing between the azide and tetrazole tautomers of this compound, especially in the solid state.

The azide group possesses a strong and highly characteristic asymmetric stretching vibration (νₐₛ) that appears in a relatively clear region of the spectrum, typically between 2100 and 2200 cm⁻¹. This intense absorption is a definitive marker for the presence of the azide tautomer. The corresponding symmetric stretching vibration is usually much weaker and less useful for diagnostics.

Conversely, the fused tetrazole ring does not have this strong absorption in the 2100-2200 cm⁻¹ region. Instead, its presence is indicated by a series of characteristic ring vibrations, including C=N and N=N stretching, which typically appear in the 1400-1600 cm⁻¹ and 900-1100 cm⁻¹ regions. chemguide.co.uk While these bands are in the more crowded "fingerprint" region of the spectrum, the absence of the strong azide peak combined with the presence of these ring vibrations provides clear evidence for the tetrazole structure. In many cases, azido-azines exist as the tetrazole tautomer in the solid state, a fact that is readily confirmed by the lack of an azide peak in the solid-state IR spectrum. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Azide and Tetrazole Moieties

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Azide (-N₃) | Asymmetric Stretch (νₐₛ) | 2100 - 2200 | Strong, Sharp |

| Symmetric Stretch (νₛ) | 1250 - 1350 | Weak to Medium | |

| Tetrazole Ring | Ring Stretching (C=N, N=N) | 1400 - 1600 | Medium to Strong |

| Ring Breathing/Deformation | 900 - 1100 | Medium |

Data compiled from established spectroscopic tables and literature. chemguide.co.uknih.govrsc.org

X-ray Diffraction Analysis for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related structures, such as 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine (B3829107), reveals key features of the tetrazolopyrimidine system. nih.gov In such fused systems, the tetrazole and pyrimidine rings are typically nearly planar. The phenyl substituents adopt a specific dihedral angle with respect to the heterocyclic core, influenced by crystal packing forces and intermolecular interactions like hydrogen bonding or π–π stacking. nih.gov

Table 3: Illustrative Crystallographic Parameters for a Related Tetrazolopyrimidine Note: Data from 5,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine (CCDC: 1048926) is provided as an example of the type of data obtained from X-ray analysis. nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.6931 (8) |

| b (Å) | 10.9284 (6) |

| c (Å) | 18.8915 (12) |

| Dihedral Angle (Tetrazole/Phenyl 1) | 16.37 (7)° |

| Dihedral Angle (Tetrazole/Phenyl 2) | 76.59 (7)° |

| Key Interactions | N—H···N hydrogen bonds forming inversion dimers |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular formula of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular formula of C₁₀H₇N₅ gives a monoisotopic mass of 197.0701 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can measure this mass with high precision, allowing for the unambiguous confirmation of the elemental composition.

Under electron ionization (EI) conditions, the molecular ion (M⁺˙) of an aromatic azide is typically observed. The most characteristic and dominant fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂, 28 Da) to form a nitrene radical cation [M-28]⁺˙. mdpi.comnih.gov This is a highly favorable process and often results in a base peak or a very intense peak in the mass spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment | Origin |

| 197 | [C₁₀H₇N₅]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [C₁₀H₇N₃]⁺˙ | Loss of N₂ from the azide group |

| 142 | [C₉H₆N₂]⁺˙ | Loss of HCN from [M-28]⁺˙ |

| 103 | [C₇H₅N]⁺˙ | Fragment of the phenylpyrimidine core |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Computational and Theoretical Chemistry of 4 Azido 2 Phenylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Detailed quantum chemical calculations are essential for understanding the fundamental electronic properties of a molecule.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Energetics

No specific studies employing Density Functional Theory (DFT) to investigate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other molecular orbitals of 4-Azido-2-phenylpyrimidine have been found. Such studies would be crucial for predicting its reactivity, electronic transitions, and kinetic stability. Data on the calculated energetics, such as the total energy, heat of formation, and Gibbs free energy, are also not available.

Ab Initio and Semi-Empirical Methods for Conformational Analysis

A thorough conformational analysis using ab initio or semi-empirical methods would identify the most stable geometric isomers of this compound and the energy barriers between them. This information is vital for understanding its structural preferences and how its shape influences its interactions. However, published research on the conformational landscape of this specific molecule is not apparent.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations provide a time-resolved view of a molecule's behavior in different environments. No studies were found that specifically report on MD simulations of this compound to elucidate the influence of various solvents on its conformational dynamics, stability, or intermolecular interactions.

Theoretical Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound at a theoretical level is key to controlling its chemical transformations.

Transition State Characterization and Activation Energy Calculations

For reactions involving the azide (B81097) group, such as thermal or photochemical decomposition or cycloadditions, theoretical characterization of the transition state geometries and calculation of the associated activation energies are fundamental. This data provides quantitative insights into reaction kinetics. No such specific calculations for reactions of this compound have been reported.

Potential Energy Surface Mapping for Reaction Pathways

Mapping the potential energy surface (PES) for the reactions of this compound would offer a comprehensive view of the possible reaction pathways, intermediates, and products. This level of detailed theoretical investigation has not been found in the existing literature for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Computational Design Principles for Novel Derivatives

In the absence of dedicated research on this compound, there is no established literature on the computational design principles for its novel derivatives. The development of such principles would typically rely on initial lead compounds and an understanding of their interaction with biological targets, data which is not currently available.

Ligand-Receptor Interaction Modeling for Scaffold Optimization

Similarly, a thorough search of existing scientific literature reveals no studies on ligand-receptor interaction modeling for the this compound scaffold. This type of analysis is contingent on identifying a specific biological target and having preliminary data on the binding of this compound or its close analogs, none of which is presently documented in published research.

While the compound this compound is cataloged and its basic chemical information is available, in-depth computational and theoretical chemistry research as specified in the requested outline has not been published. Therefore, a detailed analysis based on research findings for the specified subsections cannot be provided at this time.

Advanced Research Applications of 4 Azido 2 Phenylpyrimidine in Synthetic Chemistry and Materials Science

Role as Precursors in the Synthesis of Fused Heterocyclic Systems

The strategic placement of the azide (B81097) group at the 4-position of the 2-phenylpyrimidine (B3000279) core renders it an exceptional precursor for the construction of fused heterocyclic systems. The inherent reactivity of the azide allows for its participation in a variety of cyclization reactions, leading to the formation of novel polycyclic structures with potential applications in medicinal chemistry and materials science.

Annulation Reactions to Construct Pyrimidoindoles and Other Polycycles

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic organic chemistry. 4-Azido-2-phenylpyrimidine serves as a key starting material in the synthesis of pyrimido[4,5-b]indoles, a class of compounds with significant biological activities, including anti-inflammatory, antimicrobial, and antimalarial properties. mdpi.com The synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles can be achieved through multi-step sequences or more efficient one-pot multi-component reactions. mdpi.com In some synthetic strategies, azidopyrimidines are utilized as a key building block to construct the fused pyrimidine (B1678525) ring system. mdpi.com

The general approach involves the reaction of the azidopyrimidine with a suitable partner that can undergo a [4+2] cycloaddition or a related annulation process. mdpi.comnih.govrsc.orgresearchgate.netresearchgate.net The reaction pathway often proceeds through the formation of a transient intermediate which then cyclizes to form the fused ring system. The versatility of this approach allows for the introduction of various substituents on both the pyrimidine and the newly formed ring, enabling the creation of a library of diverse polycyclic compounds for further investigation.

Synthesis of Novel Heterocyclic Rings Fused to the Pyrimidine Nucleus

Beyond the synthesis of pyrimidoindoles, this compound is a versatile precursor for a wide array of other fused heterocyclic systems. The azide group can react with various functional groups, such as alkynes, alkenes, and nitriles, to construct different five- and six-membered heterocyclic rings fused to the pyrimidine core. mdpi.com For instance, intramolecular cycloaddition reactions of azides with alkynes are a valuable method for preparing triazole-fused heterocycles. nih.gov

Development of Advanced Bioconjugation and Bioorthogonal Labeling Strategies

The azide functionality of this compound makes it an ideal candidate for use in bioconjugation and bioorthogonal labeling, techniques that have revolutionized the study of biological systems. These strategies rely on the highly specific and efficient reaction of an azide with a complementary functional group, typically an alkyne, in a biological environment without interfering with native biochemical processes.

Functionalization of Biomolecules through Click Chemistry with Azidopyrimidines

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, making them perfectly suited for modifying complex biomolecules. wmocollege.ac.in The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. wmocollege.ac.innih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) offers an alternative, copper-free method that utilizes a strained cyclooctyne to react with the azide. wmocollege.ac.innih.govnih.gov

This compound can be incorporated into biomolecules, such as proteins, nucleic acids, and carbohydrates, either through metabolic labeling or by direct chemical modification. nih.govresearchgate.net Once incorporated, the azide group serves as a handle for the attachment of various reporter molecules, such as affinity tags, imaging agents, or drug molecules, via click chemistry. This allows for the site-specific labeling and tracking of biomolecules within living cells and organisms. nih.govresearchgate.net

Creation of Fluorescent Probes via Triazole Formation

The formation of a 1,2,3-triazole ring through the click reaction between an azidopyrimidine and an alkyne-modified fluorophore is a powerful strategy for developing novel fluorescent probes. researchgate.net The triazole ring itself can be a component of the fluorophore system or act as a stable linker connecting the pyrimidine scaffold to a fluorescent dye. nih.govstmjournals.com This approach allows for the creation of "turn-on" fluorescent probes, where the fluorescence is quenched until the click reaction occurs, minimizing background signal and enabling sensitive detection of the target molecule. researchgate.net

The photophysical properties of these triazole-containing fluorescent probes can be fine-tuned by modifying the substituents on both the pyrimidine ring and the fluorophore. nih.gov This allows for the development of probes with specific excitation and emission wavelengths suitable for various imaging applications. These fluorescently labeled pyrimidines can be used to visualize and track biological processes in real-time, providing valuable insights into cellular function and disease mechanisms. mdpi.com

Utilization in Novel Materials and Nanomaterial Synthesis

The unique chemical properties of this compound also lend themselves to the development of novel materials and the functionalization of nanomaterials. The ability of the azide group to participate in various chemical transformations allows for the incorporation of the pyrimidine unit into larger polymeric structures or onto the surface of nanoparticles.

The synthesis of nanomaterials can be broadly categorized into top-down and bottom-up approaches. mdpi.com The bottom-up approach, which involves the assembly of molecular components, is particularly well-suited for incorporating organic molecules like this compound into the final material. mdpi.com Techniques such as self-assembly and co-precipitation can be employed to create functional nanomaterials with tailored properties. mdpi.com

Precursors for Carbon Nanotube Generation via Detonation Synthesis

The synthesis of nanomaterials through the detonation of high-energy compounds is a promising method due to its low cost and potential for large-scale production. dtic.mil Polyazido-substituted organic compounds are considered ideal precursors for such methods because the introduction of an azido (B1232118) group adds significant endothermicity to a molecule. dtic.mil Research has specifically identified polyazidopyrimidines as novel and less sensitive precursors for generating carbon nanotubes (CNTs) in high yields. dtic.mildtic.mil

One of the key examples studied in this context is 2,4,6-Triazidopyrimidine. dtic.mil Its detonation, particularly in the presence of a catalyst, has been shown to effectively produce CNTs. dtic.mildtic.mil The process involves heating the polyazidopyrimidine with a catalyst in a sealed, high-pressure vessel, leading to detonation and the formation of carbon nanostructures. dtic.mil The high nitrogen content of azidopyrimidines is advantageous for this process. While direct studies on this compound are not extensively documented, its structural similarity to other energetic polyazidopyrimidines suggests its potential as a precursor for nanocarbon materials like CNTs or carbon nano-onions through similar detonation or thermal decomposition pathways. dtic.milresearchgate.net

| Precursor | Catalyst | Conditions | Observed Product | Reference |

|---|---|---|---|---|

| 2,4,6-Triazidopyrimidine | Ni(ClO4)2 | Heating to 250°C in a 75 mL stainless steel vessel | Carbon Nanotubes (CNTs) | dtic.mil |

| Hydrogen-free explosive (DNTF) | None (Detonation) | Detonation followed by time-resolved X-ray scattering analysis | Carbon Nano-onions | researchgate.net |

Integration into Supramolecular Architectures as Ligands

Supramolecular chemistry relies on non-covalent interactions to assemble molecular building blocks into larger, highly organized structures. mdpi.com this compound possesses several key features that make it an excellent candidate for use as a ligand in the construction of coordination polymers and other supramolecular architectures. wikipedia.org

The molecule offers multiple sites for intermolecular interactions:

Azido Group: The azide ion is a versatile and highly symmetric linker in coordination chemistry, capable of bridging metal centers in various modes, such as µ(1,1) and µ(1,3). mdpi.commdpi.com This allows for the formation of one-, two-, or three-dimensional coordination polymers. mdpi.comwikipedia.org

Pyrimidine Ring: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors or coordinate with metal ions. nih.gov This functionality is crucial for directing the self-assembly process. nih.gov

Phenyl Group: The aromatic phenyl ring can participate in π-π stacking interactions, which further stabilize the resulting supramolecular framework and influence the packing of molecular units. researchgate.net

The combination of a coordination-capable azido group with the hydrogen-bonding and π-stacking potential of the pyrimidine and phenyl rings allows this compound to facilitate the self-assembly of complex, multidimensional structures. mdpi.comnih.govnih.gov

| Functional Group | Type of Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Azido (-N3) | Coordination Bond | Acts as a bridging ligand between metal centers. mdpi.commdpi.com |

| Pyrimidine Ring Nitrogens | Hydrogen Bond, Coordination Bond | Primary site for hydrogen bonding and metal coordination. nih.gov |

| Phenyl/Pyrimidine Rings | π-π Stacking | Provides structural stability and directs crystal packing. researchgate.net |

Contribution to Green Chemistry Methodologies in Heterocyclic Synthesis

Green chemistry focuses on designing chemical processes that are efficient, minimize waste, and use environmentally benign substances. The synthesis of complex heterocyclic compounds, such as fused pyrimidine systems, has been a major area for the application of these principles.

Development of Efficient and Environmentally Benign Reaction Conditions

The development of green synthetic routes for pyrimidine derivatives often involves the use of aqueous media, microwave irradiation, and multicomponent reactions to enhance efficiency and reduce reliance on hazardous solvents. benthamscience.comresearchgate.netsemanticscholar.orgresearchgate.net Water, in particular, has been used effectively as a solvent for one-pot syntheses of pyrimido[4,5-d]pyrimidines, leading to high yields and product purity without the need for a catalyst. researchgate.net

This compound can serve as a valuable intermediate in such green methodologies. The azide group is a high-energy moiety that can be readily transformed into other functional groups. For instance, the azide can be reduced to an amine, which can then participate in a one-pot, multicomponent reaction with aldehydes and other reagents in an aqueous medium to form complex fused heterocyclic systems like pyrimidopyrimidines. benthamscience.comresearchgate.net This approach aligns with green chemistry principles by maximizing atom economy and minimizing purification steps.

Catalyst Development for Azidopyrimidine Transformations

Catalysts are fundamental to green chemistry as they increase the rate of reaction, often allowing for milder reaction conditions, and can be used in small amounts and recycled. khanacademy.orgyoutube.com In the context of heterocyclic synthesis, nano-catalysts have gained significant attention due to their high efficiency, large surface area, and ease of separation and recyclability. nih.gov

For transformations involving azidopyrimidines, catalysts can play a crucial role. While specific catalysts for this compound transformations are not widely reported, related syntheses of pyridopyrimidines have successfully employed nano-catalysts like nano-MgO and magnetically recoverable (Fe2O3)-MCM-41-nPrNH2. nih.gov These catalysts facilitate multicomponent reactions that build the heterocyclic scaffold.

A potential green synthetic pathway involving this compound could involve a two-step, one-pot process. First, a catalyst could be used for the clean and efficient reduction of the azide to an amine. Subsequently, a heterogeneous nano-catalyst could be introduced to facilitate the condensation of this in-situ generated amine with other building blocks to yield complex pyrimidine-fused heterocycles. nih.gov The use of such recyclable catalysts would represent a significant advancement in the environmentally benign synthesis of these valuable compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Azido-2-phenylpyrimidine in laboratory settings?

- Methodological Answer : Safety protocols must prioritize azide stability and explosion risks. Use explosion-proof equipment, maintain inert atmospheres (e.g., nitrogen), and avoid friction or heat during handling. Personal protective equipment (PPE) including face shields, flame-resistant lab coats, and nitrile gloves is mandatory. Waste must be segregated and stored in azide-specific containers, treated with sodium nitrite or cerium(IV) ammonium nitrate to decompose residual azides before disposal .

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Optimize reaction conditions via controlled temperature (0–5°C for azide substitution), stoichiometric ratios (1:1.2 for phenylpyrimidine precursor to sodium azide), and solvent choice (DMF or acetonitrile for polar aprotic conditions). Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Post-synthesis, purify via column chromatography (silica gel, gradient elution) to isolate >95% purity, confirmed by NMR .

Q. What analytical techniques are critical for characterizing this compound's purity and structure?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm azide integration (δ ~3.5–4.0 ppm for N–H) and aromatic proton patterns.

- FTIR for azide stretch (2100–2150 cm⁻¹).

- HPLC-MS (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and molecular ion peaks (m/z 215.2 for [M+H]+).

- X-ray crystallography (if crystalline) to resolve bond angles and azide orientation .

Advanced Research Questions

Q. How do computational methods complement experimental approaches in studying this compound's reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict azide decomposition pathways and transition states under thermal stress. Molecular dynamics (MD) simulations model solvent interactions to optimize reaction kinetics. Pair computational results with Differential Scanning Calorimetry (DSC) to validate exothermic decomposition thresholds (~150°C) .

Q. What methodological strategies address contradictions in reported spectral data for this compound?

- Methodological Answer : Cross-validate data using:

- Multi-lab reproducibility studies with standardized protocols (e.g., identical NMR field strengths, solvent systems).

- High-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion fragmentation.

- Reference standards from NIST or peer-reviewed syntheses to calibrate instrumentation. Contradictions often arise from solvent polarity effects or residual water in NMR samples .

Q. How can hybrid modeling improve predictive accuracy for this compound's biological activity?

- Methodological Answer : Integrate wet-lab assays (e.g., enzyme inhibition studies) with QSAR models trained on azide-containing analogs. Use machine learning (Random Forest, SVM) to identify bioactivity cliffs. Validate predictions via crystallographic docking studies (e.g., PDB ligand binding sites) and in vitro cytotoxicity assays (IC50 correlations) .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to resolve discrepancies in this compound's thermal stability profiles?

- Methodological Answer : Employ a tiered approach:

Thermogravimetric Analysis (TGA) under nitrogen vs. air to assess oxidative decomposition.

Isothermal calorimetry at incremental temperatures (50–200°C) to measure heat flow kinetics.

Controlled stress testing in solvent matrices (e.g., DMSO, ethanol) to identify catalytic decomposition pathways. Compare results across independent labs using harmonized protocols .

Q. What are best practices for integrating qualitative and quantitative data in this compound research?

- Methodological Answer : Use mixed-methods frameworks :

- Qualitative : Thematic analysis of synthetic challenges (e.g., azide handling logs, lab incident reports).

- Quantitative : Statistical modeling of reaction yield vs. temperature/pH variables.

Triangulate findings via iterative design—e.g., adjust synthetic protocols based on qualitative feedback, then re-measure yields quantitatively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.